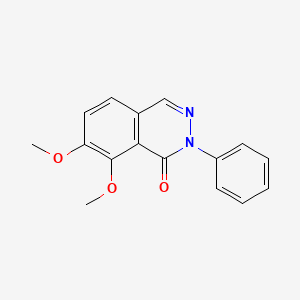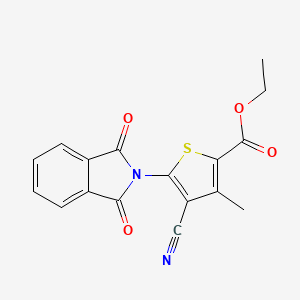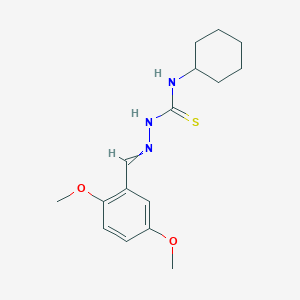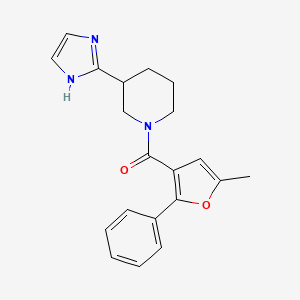
5-amino-1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of triazole derivatives, including compounds similar to the one , often involves ruthenium-catalyzed cycloaddition reactions. For instance, a protocol based on the ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides has been developed to give protected versions of triazole amino acids, which are critical for creating triazole-based scaffolds (Ferrini et al., 2015). Additionally, N-(2-Aminoethyl)-1-(4-chlorophenyl)-5-methyl-1,2,3-triazole-4-carboxamide synthesis, using 4-chlorobenzenamine as the starting material, showcases the complexity and efficiency of synthesizing related compounds (Kan, 2015).
Molecular Structure Analysis
X-ray diffraction techniques and density functional theory (DFT) calculations are pivotal in determining the molecular structure of triazole derivatives. For example, the structure of 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole I was elucidated using these methods, revealing specific dihedral angles and hydrogen bonding patterns that contribute to the molecule's stability and reactivity (Șahin et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of triazole compounds, including the ability to undergo the Dimroth rearrangement, is a critical aspect of their chemistry. This reactivity is exploited in the synthesis of biologically active compounds and peptidomimetics based on the triazole scaffold (Ferrini et al., 2015). Moreover, the formation of various derivatives through reactions with primary amines and the conversion to Schiff bases and Mannich base derivatives highlight the versatile chemical properties that these molecules possess (Bektaş et al., 2010).
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
1,2,4-Triazole derivatives have been synthesized and evaluated for their antimicrobial activities. These compounds, including some novel 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives, have been found to possess good to moderate activities against various microorganisms, showcasing the potential of triazole compounds in developing new antimicrobial agents (Bektaş et al., 2010).
Synthesis for Triazole-based Scaffolds
Triazole derivatives, particularly 5-amino-1,2,3-triazole-4-carboxylic acid, have been synthesized using ruthenium-catalyzed cycloaddition reactions for the preparation of peptidomimetics or biologically active compounds. This highlights the compound's utility in creating diverse biologically relevant molecules, expanding the scope of research in medicinal chemistry and drug design (Ferrini et al., 2015).
Corrosion Inhibition
Triazole derivatives have also been studied for their corrosion inhibition properties on metals in acidic media. The findings suggest that certain 1,2,4-triazole compounds are effective in protecting metals against corrosion, which has significant implications for industrial applications, including in the maintenance of metal infrastructure and in manufacturing processes (Elbelghiti et al., 2016).
Propiedades
IUPAC Name |
5-amino-1-(4-chlorophenyl)-N-(2-ethoxyphenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O2/c1-2-25-14-6-4-3-5-13(14)20-17(24)15-16(19)23(22-21-15)12-9-7-11(18)8-10-12/h3-10H,2,19H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIFYNBJRNHPKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(4-chlorophenyl)-N-(2-ethoxyphenyl)-1H-1,2,3-triazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S*,5R*)-6-{[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-3-(pyridin-2-ylcarbonyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542465.png)


![(1S*,5R*)-3-(4-fluorobenzyl)-6-[(1-isopropyl-1H-pyrazol-4-yl)carbonyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5542490.png)



![4-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}benzoic acid](/img/structure/B5542539.png)

![N-[(3-methyl-1-benzofuran-2-yl)methyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5542553.png)
![(3aS*,7aR*)-5-methyl-2-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)acetyl]octahydro-3aH-pyrrolo[3,4-c]pyridine-3a-carboxylic acid](/img/structure/B5542561.png)
![2-benzyl-8-[(5-propyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5542564.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-4-methoxybenzenesulfonamide](/img/structure/B5542585.png)
![1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinecarboxamide](/img/structure/B5542590.png)